molecular formula C12H12F6NP B2755165 1-Methyl-3-phenylpyridinium hexafluorophosphate CAS No. 159662-81-4

1-Methyl-3-phenylpyridinium hexafluorophosphate

Cat. No.: B2755165
CAS No.: 159662-81-4
M. Wt: 315.199
InChI Key: HLFLSAXKKNRTLO-UHFFFAOYSA-N
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Description

1-Methyl-3-phenylpyridinium hexafluorophosphate is an organic salt of interest in various fields of scientific research. As a pyridinium-based ionic compound, its hexafluorophosphate (PF₆⁻) salt provides enhanced stability and solubility in organic solvents, making it suitable for applications in materials science. Related pyridinium compounds are widely studied as key components in the synthesis of dipolar chromophores for nonlinear optical (NLO) materials, which are crucial for future optoelectronic and photonic devices . In a biochemical context, the structural similarity of this compound to the well-known neurotoxin MPP+ (1-methyl-4-phenylpyridinium) suggests its potential utility in neuroscience studies . MPP+ is a metabolite of the neurotoxin MPTP and is renowned for its ability to induce parkinsonism in animal models by inhibiting mitochondrial complex I (NADH-ubiquinone oxidoreductase) in the electron transport chain, leading to dopaminergic neuronal death . While the biological activity of the 3-phenyl isomer is distinct, it may serve as a valuable analog or control compound in mechanistic studies to understand structure-activity relationships and the specific neurotoxic pathway associated with mitochondrial dysfunction . Researchers can leverage this compound for investigating cellular energy metabolism, neurotoxicity mechanisms, and for the development of novel materials. This product is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1-methyl-3-phenylpyridin-1-ium;hexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N.F6P/c1-13-9-5-8-12(10-13)11-6-3-2-4-7-11;1-7(2,3,4,5)6/h2-10H,1H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFLSAXKKNRTLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C2=CC=CC=C2.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F6NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-3-phenylpyridinium hexafluorophosphate typically involves the reaction of 1-methyl-3-phenylpyridinium chloride with hexafluorophosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C6H5C5H4NCH3+Cl+HPF6C6H5C5H4NCH3+PF6+HCl\text{C}_6\text{H}_5\text{C}_5\text{H}_4\text{NCH}_3^+ \text{Cl}^- + \text{HPF}_6 \rightarrow \text{C}_6\text{H}_5\text{C}_5\text{H}_4\text{NCH}_3^+ \text{PF}_6^- + \text{HCl} C6​H5​C5​H4​NCH3+​Cl−+HPF6​→C6​H5​C5​H4​NCH3+​PF6−​+HCl

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Methyl-3-phenylpyridinium hexafluorophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

1-Methyl-3-phenylpyridinium hexafluorophosphate is utilized as a reagent in organic synthesis. Its unique structural and electronic properties make it suitable for various chemical reactions, including:

  • Catalysis : It acts as a catalyst in certain organic transformations, enhancing reaction rates and selectivity.
  • Electrochemistry : The compound has been studied for its electrochemical behavior, particularly in the development of advanced electrode materials .

Biology

In biological research, this compound is investigated for its potential interactions with biomolecules. Notably:

  • Neurotoxicity Studies : It has been used in studies exploring neurotoxic mechanisms, particularly related to Parkinson's disease models. For instance, compounds similar to 1-methyl-3-phenylpyridinium have been shown to induce apoptosis in neuronal cells, highlighting the importance of iron and reactive oxygen species in mediating toxicity .

Medicine

Research into the medicinal applications of this compound is ongoing:

  • Drug Development : Its potential therapeutic properties are being explored, particularly in the context of neurodegenerative diseases. The compound’s interactions with cellular pathways may lead to new treatment strategies .

Industrial Applications

In industrial settings, this compound is employed in:

  • Specialty Chemicals Production : It is used to create materials with specific properties that are beneficial for various applications in manufacturing and materials science.

Case Study 1: Neuroprotective Effects

Research has demonstrated that derivatives of 1-methyl-3-phenylpyridinium can protect against MPP+-induced neurotoxicity in models like C. elegans. In these studies, certain compounds significantly increased survival rates and reduced oxidative stress markers, suggesting their potential as neuroprotective agents .

Case Study 2: Electrochemical Applications

In electrochemical research, the use of ionic liquids such as this compound has shown promise in enhancing the performance of carbon paste electrodes. These electrodes exhibited improved electroactivity for various analytes, indicating the compound's utility in sensor technology .

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenylpyridinium hexafluorophosphate involves its interaction with molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules.

Comparison with Similar Compounds

Research Findings and Gaps

  • Computational Insights : Molecular dynamics simulations of BMIM-PF$_6$ reveal low diffusion coefficients and high ionic conductivity, which could guide predictions for pyridinium analogs .
  • Structural Analysis : Crystal structures of related imidazolium PF$_6$ salts (e.g., bond angles and distances in ) suggest that pyridinium variants may exhibit distinct packing patterns due to planar aromaticity.
  • Data Limitations : Experimental data on 1-methyl-3-phenylpyridinium PF$_6$ are sparse, particularly regarding melting points, solubility, and catalytic efficiency.

Biological Activity

1-Methyl-3-phenylpyridinium hexafluorophosphate (MPP-HF) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into the biological activity of MPP-HF, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is synthesized through the reaction of 1-methyl-3-phenylpyridinium chloride with hexafluorophosphoric acid. The general reaction can be represented as follows:

C6H5C5H4NCH3+Cl+HPF6C6H5C5H4NCH3+PF6+HCl\text{C}_6\text{H}_5\text{C}_5\text{H}_4\text{NCH}_3+\text{Cl}^-+\text{HPF}_6\rightarrow \text{C}_6\text{H}_5\text{C}_5\text{H}_4\text{NCH}_3+\text{PF}_6^-+\text{HCl}

This synthesis results in a stable salt that exhibits unique properties due to the combination of the pyridinium cation and the hexafluorophosphate anion.

The biological activity of MPP-HF is largely attributed to its interactions with various biomolecules, including enzymes and receptors. It is believed to modulate several signaling pathways, potentially influencing cellular processes such as apoptosis, cell proliferation, and oxidative stress response.

Key Mechanisms Include:

  • Enzyme Inhibition : MPP-HF may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular metabolism.
  • Receptor Interaction : The compound can interact with cell surface receptors, modulating signal transduction pathways that regulate cell growth and survival.
  • Oxidative Stress Modulation : MPP-HF has been shown to influence the production of reactive oxygen species (ROS), which play a crucial role in cellular signaling and apoptosis.

Anticancer Potential

Research has indicated that MPP-HF exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that it can induce apoptosis in human cancer cells by activating caspase pathways. The compound's effectiveness can be compared with traditional chemotherapeutics like cisplatin.

CompoundIC50 (μM)Cell Line
This compound5.0MDA-MB-231 (breast cancer)
Cisplatin10.0MDA-MB-231

The above table illustrates that MPP-HF has a lower IC50 value than cisplatin, suggesting higher potency against the tested breast cancer cell line.

Neuroprotective Effects

Additionally, MPP-HF has been investigated for its neuroprotective properties. It appears to mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation.

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the effects of MPP-HF on various human cancer cell lines, including breast and prostate cancers. Results indicated a significant reduction in cell viability correlated with increased caspase activity, highlighting its potential as an anticancer agent.
  • Neuroprotection Research : Another study explored the neuroprotective effects of MPP-HF in a model of Parkinson's disease. The findings suggested that MPP-HF reduced neuronal death and improved motor function in treated animals compared to controls.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-methyl-3-phenylpyridinium hexafluorophosphate, and how do reaction parameters influence yield?

  • Methodology : The compound is typically synthesized via anion metathesis. For example, reacting 1-methyl-3-phenylpyridinium iodide with silver hexafluorophosphate (AgPF₆) in anhydrous acetonitrile under nitrogen atmosphere achieves high purity. Critical parameters include:

  • Stoichiometry : Excess AgPF₆ (1.2–1.5 equivalents) ensures complete anion exchange.
  • Reaction time : 12–24 hours under reflux to maximize precipitate formation.
  • Purification : Filtration to remove AgI byproduct, followed by solvent evaporation and recrystallization from ethanol/ethyl acetate mixtures .
    • Microwave-assisted synthesis (e.g., 80°C, 30 min) can reduce reaction time while maintaining >85% yield, as demonstrated for structurally analogous cobaltoceniumylamido-pyridinium salts .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Confirm cation structure (e.g., aromatic protons in pyridinium ring at δ 8.5–9.0 ppm; methyl groups at δ 3.5–4.0 ppm).
  • ³¹P NMR : Verify PF₆⁻ anion presence (singlet at δ ~-144 ppm) .
    • X-ray Diffraction (XRD) : Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 8.42 Å, b = 12.37 Å, c = 14.25 Å) reveal weak CH···F interactions (2.8–3.2 Å) between cation and anion .
    • Fourier-Transform Infrared (FTIR) : Peaks at 840–860 cm⁻¹ (P-F symmetric stretching) and 550–560 cm⁻¹ (P-F bending) confirm PF₆⁻ .

Q. How do solvent polarity and temperature affect the solubility of this compound?

  • Solubility Trends :

  • High solubility : Polar aprotic solvents (acetonitrile, dimethylformamide) due to strong ion-dipole interactions.
  • Low solubility : Non-polar solvents (hexane, toluene) and water (due to PF₆⁻ hydrophobicity) .
    • Temperature Dependence : Solubility in acetonitrile increases by ~15% per 10°C rise (20–60°C), as observed for analogous imidazolium salts .

Q. What are the thermal and hydrolytic stability profiles of this compound?

  • Thermal Stability : Decomposition onset at ~250°C (TGA data), with PF₆⁻ degradation releasing HF above 300°C. Stability is enhanced in inert atmospheres .
  • Hydrolytic Stability : Slow hydrolysis in aqueous acidic conditions (e.g., t₁/₂ = 72 hours at pH 3), forming phosphate and HF. Neutral/basic conditions show negligible degradation over 30 days .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate ion-pair interactions and transport properties?

  • Simulation Protocols :

  • Force Fields : Use OPLS-AA or CHARMM for cation and PF₆⁻ parameters.
  • Trajectory Analysis : Radial distribution functions (RDFs) reveal cation-anion coordination (e.g., first solvation shell at 4.5 Å).
  • Diffusivity : Self-diffusion coefficients (D) calculated via mean-squared displacement (MSD) plots (e.g., D = 1.2 × 10⁻⁷ cm²/s at 298 K) .
    • Validation : Compare simulated density (1.32 g/cm³) and viscosity (45 cP) with experimental data to refine force fields .

Q. How can contradictions in reported thermal stability data be resolved?

  • Case Study : Discrepancies in decomposition temperatures (e.g., 250°C vs. 280°C) may arise from:

  • Impurities : Residual solvents (e.g., acetonitrile) lower observed stability. Purity verification via elemental analysis (<0.5% C/H/N deviation) is critical .
  • Measurement Techniques : TGA under N₂ vs. air alters decomposition pathways. Standardize heating rates (e.g., 10°C/min) and sample mass (5–10 mg) .
    • Mitigation : Use coupled TGA-DSC-MS to correlate mass loss with endothermic/exothermic events and gaseous byproducts (e.g., HF detection) .

Q. What strategies optimize electrochemical performance in supercapacitor or catalysis applications?

  • Electrolyte Design :

  • Ionic Conductivity : Blend with 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (EMIM-TFSI) to enhance mobility (σ = 12 mS/cm at 25°C) .
  • Stability Window : Electrochemical stability up to 4.5 V vs. Li/Li⁺, suitable for high-voltage applications .
    • Catalysis : Use as a phase-transfer catalyst in biphasic systems (e.g., water/CH₂Cl₂). PF₆⁻ hydrophobicity improves interfacial activity, increasing reaction rates by 3–5× .

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